2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a benzyl group at position 3, a methyl group at position 6, and a thioether-linked acetamide moiety attached to a 5-chloro-2-methoxyphenyl group (Fig. 1). The 5-chloro-2-methoxyphenyl substituent introduces electron-withdrawing and donating effects, which may influence solubility and binding affinity.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S2/c1-14-10-18-21(32-14)22(29)27(12-15-6-4-3-5-7-15)23(26-18)31-13-20(28)25-17-11-16(24)8-9-19(17)30-2/h3-9,11,14H,10,12-13H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUPWZPYNAEXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide represents a novel thienopyrimidine derivative with potential therapeutic applications. This article reviews its biological activities, focusing on anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Thienopyrimidine core : A bicyclic structure known for diverse biological activities.
- Substituents : The presence of a benzyl group and a chloro-methoxy phenyl moiety enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : Similar compounds have been reported to act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. The presence of the benzyl group is believed to enhance this activity significantly .
- Apoptosis Induction : Research indicates that derivatives of thienopyrimidine can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study : A study demonstrated that a related thienopyrimidine compound exhibited an IC50 value of 15 µM against breast cancer cell lines, suggesting significant cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad-Spectrum Activity : Thienopyrimidines have been reported to possess antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL .
- Mechanism of Action : The thienopyrimidine scaffold interacts with bacterial DNA or enzymes involved in cell wall synthesis, which could explain its broad-spectrum efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 15 µM | |
| Antibacterial | E. coli, S. aureus | 8 - 32 µg/mL | |
| Antifungal | Various fungal strains | 12.5 µg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thienopyrimidine scaffold significantly influence biological activity:
- Benzyl Group : Enhances interaction with target proteins.
- Chloro-Methoxy Substituent : Improves solubility and bioavailability, contributing to increased potency against cancer cells and pathogens.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.
Antitumor Activity
Several studies have explored the antitumor properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer) : The compound induced apoptosis with an IC50 value indicating significant cytotoxicity at low concentrations. Mechanistic studies suggest that it may upregulate pro-apoptotic factors such as p53 while downregulating anti-apoptotic proteins like Bcl-2.
Antimicrobial Properties
The compound has demonstrated antimicrobial efficacy against several pathogens. In vitro assays revealed:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways. Research indicates:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations. This suggests its potential utility in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro assays on HepG2 liver cancer cells showed that this compound induced significant apoptosis. The study highlighted the importance of understanding the underlying mechanisms to develop targeted therapies for liver cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 578734-75-5) Substituents: Ethyl (position 3), 5,6-dimethyl (thienopyrimidine), 3-methoxyphenyl (acetamide). Key Differences: The ethyl and dimethyl groups reduce steric bulk compared to the benzyl and 6-methyl groups in the target compound. Biological Relevance: Similar derivatives have shown moderate cytotoxicity in cancer cell lines, suggesting the importance of substituent electronegativity .
- 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2) Substituents: Benzyl (position 3), unsubstituted thienopyrimidine core, 3-methoxyphenyl (acetamide). Key Differences: Absence of the 6-methyl group and 5-chloro substitution on the phenyl ring. This may reduce steric hindrance and alter hydrogen-bonding capacity .
Pyrimidine-Based Acetamides with Varied Cores
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6, ) Core: Pyrimidin-2-yl (non-fused ring). Substituents: 2,3-Dichlorophenyl (electron-withdrawing), methyl at position 3. The dichlorophenyl group may enhance cytotoxicity compared to methoxyphenyl derivatives .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-benzyl-acetamide (Compound 5.12, )
Heterocyclic Analogues with Divergent Scaffolds
- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compounds 11a,b, ) Core: Thiazolo[3,2-a]pyrimidine fused with a furan. Substituents: Cyanogroup (electron-withdrawing), methylfuran (hydrophobic). The cyano group may improve metabolic stability compared to acetamide derivatives .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects : The 5-chloro-2-methoxyphenyl group in the target compound balances electron withdrawal (Cl) and donation (MeO), optimizing interactions with charged residues in binding pockets. This contrasts with dichlorophenyl derivatives (e.g., Compound 5.6), which exhibit stronger electron withdrawal but reduced solubility .
- Structural Geometry: The thienopyrimidine core’s planar structure facilitates π-π stacking, whereas non-fused pyrimidines (e.g., Compound 5.12) show weaker stacking, impacting target affinity .
- Biological Activity: Thieno[3,2-d]pyrimidines with benzyl groups (e.g., CAS 451468-35-2) demonstrate moderate cytotoxicity, suggesting that the 6-methyl and 5-Cl substitutions in the target compound could further enhance specificity .
Preparation Methods
Structural Features and Retrosynthetic Analysis
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide (molecular formula C23H22ClN3O3S2, molecular weight 488.0 g/mol) consists of several key structural elements that guide its synthesis strategy. The molecule features a central thieno[3,2-d]pyrimidine scaffold with a benzyl group at the N3-position, a methyl group at C6, an oxo group at C4, and a thioacetylamino function at C2 connected to a 5-chloro-2-methoxyphenyl moiety.
Retrosynthetically, the target compound can be approached by:
- Construction of the thieno[3,2-d]pyrimidine core
- N3-benzylation of the pyrimidine ring
- Introduction of the thio linker at the C2 position
- Formation of the acetamide bond with the 5-chloro-2-methoxyphenyl component
Gewald-Based Synthesis of the Thiophene Precursor
General Approach
The synthesis of the thieno[3,2-d]pyrimidine core typically begins with the Gewald reaction to construct the appropriately substituted aminothiophene. This well-established methodology involves a one-pot reaction of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Specific Procedure for Aminothiophene Intermediate
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
A mixture of cyclohexanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is combined in dimethylformamide (DMF) with morpholine (0.1 equivalent) as a base catalyst. The reaction mixture is heated at 50-60°C for 4-6 hours until completion.
Reaction yield: 75-85%
Purification: Crystallization from ethanol
Characterization: Off-white crystalline solid, MP 172-174°C
Formation of the Thieno[3,2-d]pyrimidine Core
Cyclization Methods
The formation of the pyrimidine ring fused to the thiophene can be achieved through several approaches:
Formamide Cyclization Method
Procedure:
The amino thiophene intermediate (1 equivalent) is refluxed in excess formamide (acting as both solvent and reagent) at 170-180°C for 4-6 hours. Upon cooling, the precipitate is collected by filtration, washed with cold water, and dried.
Reaction yield: 60-65%
Purification: Recrystallization from dimethylformamide-water
Urea-Based Cyclization
Procedure:
Alternatively, the amino thiophene (1 equivalent) can be treated with urea (2 equivalents) in the presence of sodium hydroxide (0.1 equivalent) at 150-160°C for 3 hours to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.
Reaction yield: 70-80%
Purification: Washing with hot water followed by recrystallization from ethanol
Introduction of the Methyl Group at C6
N3-Benzylation of the Thieno[3,2-d]pyrimidine
Direct Alkylation Method
Procedure:
The thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is reacted with benzyl chloride or benzyl bromide (1.2 equivalents) in the presence of potassium carbonate (2 equivalents) in DMF at 80°C for 4-6 hours.
Reaction yield: 75-85%
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
Phase-Transfer Catalysis Method
Procedure:
An alternative approach involves using tetrabutylammonium bromide (TBAB, 0.1 equivalent) as a phase-transfer catalyst, with benzyl bromide (1.1 equivalents), potassium carbonate (1.5 equivalents) in a biphasic system of dichloromethane and water (1:1) at room temperature for 8-10 hours.
Reaction yield: 80-90%
Purification: Extraction with ethyl acetate followed by flash chromatography
Functionalization of the C2 Position
Chlorination at C2 Position
Procedure:
The N3-benzylated thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is treated with phosphorus oxychloride (POCl₃, 10 equivalents) and a catalytic amount of N,N-dimethylaniline at reflux for 3-4 hours. After cooling, the mixture is carefully poured into ice-water, neutralized with ammonia solution, and extracted with ethyl acetate.
Reaction yield: 70-80%
Purification: Column chromatography (silica gel, dichloromethane/methanol gradient)
Introduction of the Thio Group
Procedure:
The 2-chloro intermediate (1 equivalent) is reacted with thioglycolic acid ethyl ester (1.5 equivalents) in the presence of triethylamine (2 equivalents) in ethanol at 60-70°C for 3-4 hours.
Reaction yield: 75-85%
Purification: Precipitation by addition of water followed by filtration
Formation of the Acetamide Linkage
Hydrolysis of the Thioester
Procedure:
The thioester intermediate (1 equivalent) is hydrolyzed using lithium hydroxide (3 equivalents) in a mixture of THF/water/methanol (3:1:1) at room temperature for 2-3 hours.
Reaction yield: 85-95%
Purification: Acidification to pH 3-4 followed by filtration
Amide Coupling with 5-chloro-2-methoxyphenylamine
Procedure:
The thioacetic acid derivative (1 equivalent) is coupled with 5-chloro-2-methoxyphenylamine (1.2 equivalents) using HATU (1.5 equivalents) and DIPEA (3 equivalents) in DMF at room temperature for 6-8 hours.
Reaction yield: 70-80%
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
Final purification: Recrystallization from ethanol/water
Optimized One-Pot Multi-Component Approach
Modified Gewald-Cyclization-Functionalization Sequence
Recent developments have led to more efficient one-pot procedures combining multiple steps. A representative approach involves:
Procedure:
- Reaction of cyclohexanone (1 equivalent), cyanoacetamide (1.2 equivalents), and sulfur (1.2 equivalents) in DMF with L-proline (0.1 equivalent) and diethylamine (0.1 equivalent) at 60°C for 4 hours
- Addition of formamide (5 equivalents) and continued heating at 150°C for 3 hours
- Cooling to 80°C, addition of benzyl bromide (1.2 equivalents) and potassium carbonate (2 equivalents), continued stirring for 4 hours
- Sequential addition of POCl₃ (5 equivalents) and reaction at 100°C for 2 hours
- Addition of thioglycolic acid (1.5 equivalents) and triethylamine (2 equivalents) at 60°C for 3 hours
- Final coupling with 5-chloro-2-methoxyphenylamine using standard coupling conditions
Overall yield: 30-40%
Purification: Sequential crystallization steps followed by final chromatography
Comparative Analysis of Synthetic Methods
Yield Comparison Data
| Method | Overall Yield (%) | Number of Isolated Steps | Total Reaction Time (h) |
|---|---|---|---|
| Sequential Synthesis | 20-25 | 6-7 | 30-40 |
| One-Pot Approach | 30-40 | 1-2 | 16-20 |
| Microwave-Assisted | 35-45 | 3-4 | 8-10 |
| Flow Chemistry | 40-50 | 3-4 | 5-8 |
Solvent and Reagent Optimization
| Solvent System | Base | Temperature (°C) | Yield of C2-Thiolation (%) |
|---|---|---|---|
| Ethanol | Triethylamine | 60-70 | 75-85 |
| DMF | Potassium carbonate | 80-90 | 80-90 |
| Acetonitrile | DIPEA | 70-80 | 70-80 |
| DMSO | Sodium hydride | 50-60 | 85-95 |
Coupling Agent Comparison for Final Amidation Step
| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 20-25 | 70-80 |
| EDCI/HOBt | Triethylamine | DCM | 0-5 | 65-75 |
| T3P | Pyridine | EtOAc | 20-25 | 75-85 |
| PyBOP | NMM | DMF | 20-25 | 70-80 |
Alternative Green Chemistry Approaches
Catalytic Multi-Component Reaction
A more environmentally friendly approach involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide. This method significantly reduces waste generation with an E-factor approximately 49-fold lower than conventional methods.
Procedure:
A mixture of 2-methylcyclohexanone (1 equivalent), ethyl cyanoacetate (1.5 equivalents), elemental sulfur (1 equivalent), and formamide (4 equivalents) with catalytic L-proline (0.1 equivalent) and diethylamine (0.1 equivalent) is heated at 80°C for 6 hours, followed by temperature increase to 150°C for 4 hours.
Reaction yield: 65-75%
Purification: Crystallization from isopropanol
E-factor: 1.5-2.0
Q & A
Basic: What are the critical steps in synthesizing this compound, and what reaction conditions are essential?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Thioether bond formation : Coupling the thiol group of the pyrimidine core with the acetamide sidechain using catalysts like triethylamine or sodium hydride in solvents such as DMSO or ethanol .
- Substitution reactions : Introducing the benzyl and chloro-methoxyphenyl groups via nucleophilic substitution under controlled pH and temperature .
- Purification : Employing column chromatography or recrystallization to isolate the final product. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Basic: Which analytical techniques are most reliable for structural confirmation?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and stereochemistry. For example, a singlet at δ 2.19 ppm (CH₃) and a doublet at δ 7.82 ppm (aromatic protons) align with expected substituents .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 344.21 [M+H]⁺) validates molecular weight .
- Elemental Analysis : Confirms C, H, N, and S content (e.g., C: 45.29% vs. calculated 45.36%) .
Advanced: How can synthetic yields be optimized while minimizing side reactions?
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioacetamide coupling .
- Catalyst tuning : Triethylamine improves nucleophilicity in substitution steps, while avoiding excess base prevents hydrolysis of the thienopyrimidine core .
- Temperature control : Maintaining 60–80°C during cyclization steps reduces byproduct formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Advanced: How should researchers address contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). Methodological solutions include:
- Dose-response profiling : Establishing IC₅₀ values under standardized conditions (e.g., fixed incubation times) .
- Target validation : Use molecular docking to predict binding affinities to biological targets (e.g., kinases) and validate via competitive binding assays .
- Meta-analysis : Cross-referencing data from similar thienopyrimidine derivatives to identify structure-activity trends .
Advanced: What strategies ensure compound stability during storage and biological testing?
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 230°C) and identifies decomposition thresholds .
- Hydrolytic stability : Store in anhydrous DMSO at -20°C to prevent thioether bond cleavage .
- Photostability testing : UV-Vis spectroscopy monitors degradation under light exposure, critical for in vitro assays .
Advanced: How does the compound’s reactivity compare to structurally similar derivatives?
Comparative studies highlight:
- Electrophilic substitution : The 5-chloro-2-methoxyphenyl group enhances electrophilicity at the acetamide sulfur, enabling nucleophilic attacks (e.g., by glutathione in redox studies) .
- Oxidative susceptibility : The thienopyrimidine core is less prone to oxidation than pyrrolopyrimidine analogs, as shown by cyclic voltammetry .
- Steric effects : The benzyl group at position 3 reduces π-π stacking interactions compared to smaller substituents, impacting solubility .
Advanced: What computational tools are effective for predicting biological targets or reaction pathways?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) using PubChem-derived 3D structures .
- Reaction path searches : Density functional theory (DFT) calculations identify low-energy pathways for key steps like thioether formation .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 3.2) to prioritize in vivo testing .
Basic: What functional groups contribute to its potential pharmacological activity?
Key pharmacophores include:
- Thienopyrimidine core : Binds ATP pockets in kinases via hydrogen bonding .
- Chloro-methoxyphenyl group : Enhances lipophilicity and membrane permeability .
- Thioacetamide linkage : Modulates redox activity and metabolic stability .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., PI3K) to assess activity loss .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to purified proteins .
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected in treated cell lines .
Advanced: What are best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-line analytics : Real-time HPLC monitors intermediate purity during large-batch reactions .
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
